3H-Imidazo(4,5-b)pyridine-2-propanamine, N,N-dimethyl-3-(2-ethoxyethyl)-
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Overview
Description
3H-Imidazo(4,5-b)pyridine-2-propanamine, N,N-dimethyl-3-(2-ethoxyethyl)- is a complex organic compound belonging to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an imidazo[4,5-b]pyridine core, makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo(4,5-b)pyridine-2-propanamine, N,N-dimethyl-3-(2-ethoxyethyl)- typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then subjected to alkylation reactions with various halogenated derivatives under phase transfer catalysis conditions to yield the desired compound . The reaction conditions often include the use of solid-liquid phase transfer catalysts and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo(4,5-b)pyridine-2-propanamine, N,N-dimethyl-3-(2-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
3H-Imidazo(4,5-b)pyridine-2-propanamine, N,N-dimethyl-3-(2-ethoxyethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Imidazo(4,5-b)pyridine-2-propanamine, N,N-dimethyl-3-(2-ethoxyethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases or as an agonist of certain receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: A nonpeptidic angiotensin II receptor antagonist.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: An intermediate in the synthesis of various imidazo[4,5-b]pyridine derivatives.
Uniqueness
3H-Imidazo(4,5-b)pyridine-2-propanamine, N,N-dimethyl-3-(2-ethoxyethyl)- is unique due to its specific structural features and the presence of the ethoxyethyl group, which may confer distinct biological activities and chemical reactivity compared to other imidazo[4,5-b]pyridine derivatives .
Properties
CAS No. |
133095-10-0 |
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Molecular Formula |
C15H24N4O |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
3-[3-(2-ethoxyethyl)imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H24N4O/c1-4-20-12-11-19-14(8-6-10-18(2)3)17-13-7-5-9-16-15(13)19/h5,7,9H,4,6,8,10-12H2,1-3H3 |
InChI Key |
LSAFIVGNCRLOOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(=NC2=C1N=CC=C2)CCCN(C)C |
Origin of Product |
United States |
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